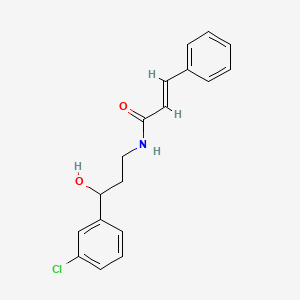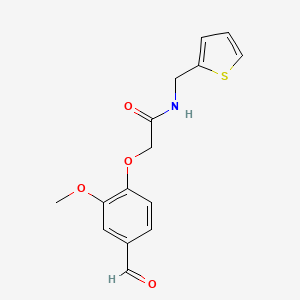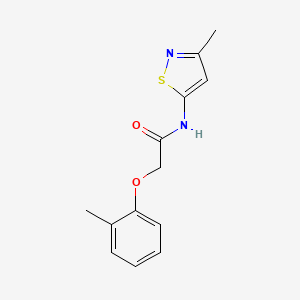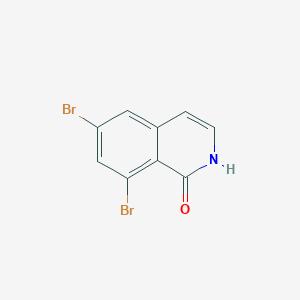
6,8-Dibromo-1,2-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 . It is also known as 1(2H)-Isoquinolinone, 6,8-dibromo .
Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one consists of a 1,2-dihydroisoquinolin-1-one core with bromine atoms at the 6 and 8 positions . The presence of these bromine atoms could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one include a molecular weight of 302.95 . The compound is a solid at room temperature . More specific properties like melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
6,8-Dibromo-1,2-dihydroisoquinolin-1-one serves as a key intermediate in the synthesis of complex organic molecules with potential medicinal applications. For example, it has been utilized in the efficient and selective synthesis of quinoline derivatives, highlighting its role in constructing molecules with potential biological activity. A study by Şahin et al. (2008) demonstrated the bromination reaction of tetrahydroquinoline, leading to the synthesis of dibromo tetrahydroquinoline derivatives in high yields. These derivatives are valuable for further chemical transformations, illustrating the compound's utility in synthetic organic chemistry and drug discovery efforts (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Material Science and Crystal Engineering
In material science and crystal engineering, derivatives of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one are studied for their potential in forming lattice inclusion compounds and their role in crystal engineering. Alshahateet et al. (2004) discussed the formation of lattice inclusion compounds with dibromodiquinoline, a compound related to 6,8-Dibromo-1,2-dihydroisoquinolin-1-one. The study focused on the crystal structures of these compounds, highlighting the importance of aromatic edge−edge double C−H···N interactions in solid-state chemistry. Such research underscores the relevance of these compounds in designing new materials with specific molecular architectures (Alshahateet, Bishop, Craig, & Scudder, 2004).
Pharmacology and Drug Design
In the realm of pharmacology and drug design, the structural motifs present in 6,8-Dibromo-1,2-dihydroisoquinolin-1-one are explored for their potential as scaffolds in developing new therapeutic agents. The research by Lord et al. (2009) into quinoline-8-carboxamides as inhibitors of the poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) enzyme is an example of how derivatives of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one can be utilized in creating drugs with a wide range of therapeutic activities. The study's findings on the structure-activity relationships of these compounds contribute to our understanding of how to design more potent and selective inhibitors for therapeutic use (Lord, Mahon, Lloyd, & Threadgill, 2009).
Safety And Hazards
The safety information available indicates that 6,8-Dibromo-1,2-dihydroisoquinolin-1-one may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
6,8-dibromo-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPPHWZKWNSXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C(C=C(C=C21)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-1,2-dihydroisoquinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

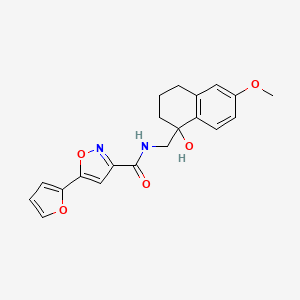
![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)
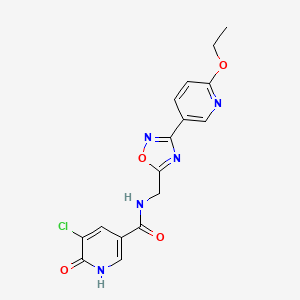
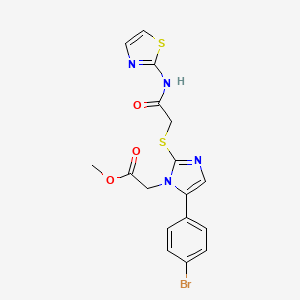
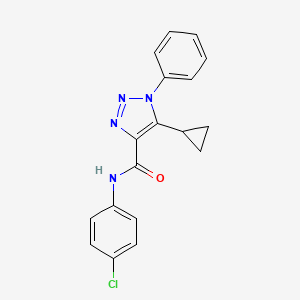
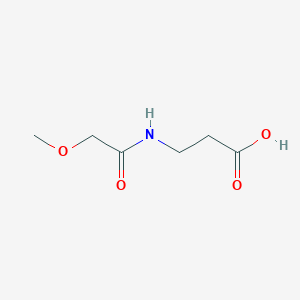
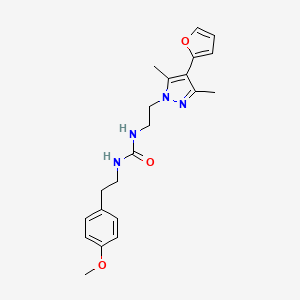
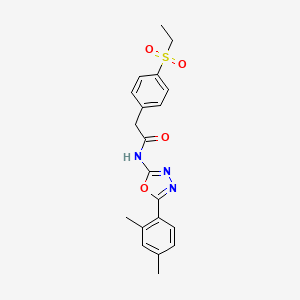
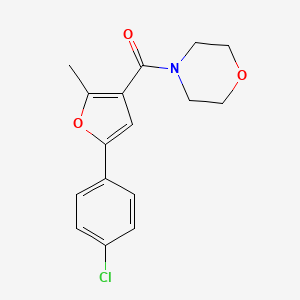
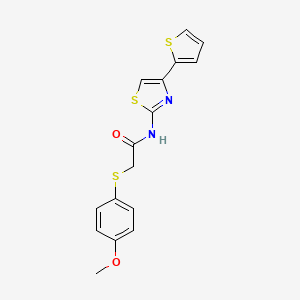
![[1-[(2,5-Dimethylphenyl)methyl]-6-(1-methylpyrazol-4-yl)benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B2997626.png)
